molecular formula C11H12N2O B2975836 6-[(3-Methylbut-2-en-1-yl)oxy]pyridine-3-carbonitrile CAS No. 2380178-20-9

6-[(3-Methylbut-2-en-1-yl)oxy]pyridine-3-carbonitrile

Cat. No.: B2975836
CAS No.: 2380178-20-9
M. Wt: 188.23
InChI Key: IKIBRQQNCVKGFW-UHFFFAOYSA-N
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Description

6-[(3-Methylbut-2-en-1-yl)oxy]pyridine-3-carbonitrile is an organic compound that features a pyridine ring substituted with a nitrile group and an ether linkage to a 3-methylbut-2-en-1-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(3-Methylbut-2-en-1-yl)oxy]pyridine-3-carbonitrile typically involves the reaction of 6-hydroxypyridine-3-carbonitrile with 3-methylbut-2-en-1-yl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. Optimization of reaction conditions, such as temperature, solvent, and reactant concentrations, would be crucial for efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

6-[(3-Methylbut-2-en-1-yl)oxy]pyridine-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the nitrile group to an amine.

    Substitution: The ether linkage can be cleaved under acidic or basic conditions, allowing for further functionalization of the pyridine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Amino derivatives where the nitrile group is converted to an amine.

    Substitution: Various substituted pyridine derivatives depending on the reagents used.

Scientific Research Applications

6-[(3-Methylbut-2-en-1-yl)oxy]pyridine-3-carbonitrile has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.

    Industry: Utilized in the production of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 6-[(3-Methylbut-2-en-1-yl)oxy]pyridine-3-carbonitrile involves its interaction with molecular targets such as enzymes or receptors. The nitrile group can form hydrogen bonds with active site residues, while the ether linkage and pyridine ring can participate in hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

    6-Hydroxypyridine-3-carbonitrile: Lacks the ether linkage, making it less hydrophobic.

    3-Methylbut-2-en-1-yl bromide: Used as a reactant in the synthesis of the target compound.

    Pyridine-3-carbonitrile: A simpler analog without the 3-methylbut-2-en-1-yl group.

Uniqueness

6-[(3-Methylbut-2-en-1-yl)oxy]pyridine-3-carbonitrile is unique due to its combination of a nitrile group, ether linkage, and a substituted pyridine ring. This unique structure imparts specific chemical and biological properties that are not present in simpler analogs, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

6-(3-methylbut-2-enoxy)pyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O/c1-9(2)5-6-14-11-4-3-10(7-12)8-13-11/h3-5,8H,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKIBRQQNCVKGFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCOC1=NC=C(C=C1)C#N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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